1-[4-(Cyclopentyloxy)phenyl]propan-1-amine
Description
1-[4-(Cyclopentyloxy)phenyl]propan-1-amine is a secondary amine characterized by a propan-1-amine backbone substituted with a 4-(cyclopentyloxy)phenyl group. The cyclopentyloxy moiety introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
1-(4-cyclopentyloxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h7-10,12,14H,2-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHMQDFMAKNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine typically involves the following steps:
Formation of the Cyclopentyloxy Group: The initial step involves the preparation of the cyclopentyloxy group, which can be achieved through the reaction of cyclopentanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentyl chloride.
Attachment to the Phenyl Ring: The cyclopentyl chloride is then reacted with a phenol derivative in the presence of a base, such as potassium carbonate, to form the cyclopentyloxyphenyl compound.
Formation of the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Cyclopentyloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-[4-(Cyclopentyloxy)phenyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table compares 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine with structurally related compounds:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Compounds like 1-[4-(difluoromethoxy)phenyl]propan-1-amine () and 3-(4-chlorophenoxy)propan-1-amine () contain electronegative substituents (-OCF₂H, -Cl), which may enhance metabolic stability but reduce basicity compared to the cyclopentyloxy group .
Lipophilicity: The cyclopentyloxy and sec-butyl substituents () contribute to higher logP values compared to difluoromethoxy or chlorophenoxy groups, suggesting improved membrane permeability but possible solubility challenges.
Biological Activity
1-[4-(Cyclopentyloxy)phenyl]propan-1-amine, also known by its chemical structure and CAS number (954263-67-3), is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, effects on various cell lines, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a cyclopentyloxy group attached to a phenyl ring, linked to a propan-1-amine moiety. This unique structure may contribute to its biological activity, particularly in modulating specific biochemical pathways.
Target of Action
The primary target for this compound is procaspase-3 , an essential enzyme involved in the apoptotic process. The activation of procaspase-3 is crucial for initiating programmed cell death, making it a significant target in cancer therapy.
Mode of Action
The compound is designed to activate procaspase-3, leading to increased apoptosis in cancer cells. This action is particularly relevant in the context of tumorigenesis, where evasion of apoptosis is a common feature.
Biochemical Pathways
The activation of procaspase-3 influences several apoptotic pathways within the cell, promoting cell death in malignancies. The compound's ability to induce apoptosis has been demonstrated through various assays.
Biological Activity and Efficacy
This compound has shown notable cytotoxicity against several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Colon Cancer (SW620) | 5.2 |
| Prostate Cancer (PC-3) | 4.8 |
| Lung Cancer (NCI-H23) | 6.0 |
Research indicates that the compound exhibits selective cytotoxic effects against these cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
In Vitro Studies
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the intrinsic pathway. This was evidenced by:
- Caspase Activation : Increased levels of activated caspases were observed in treated cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest in treated cells.
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the antitumor efficacy of this compound:
- Xenograft Models : In mouse models with xenografted tumors, treatment with the compound resulted in significant tumor reduction compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
